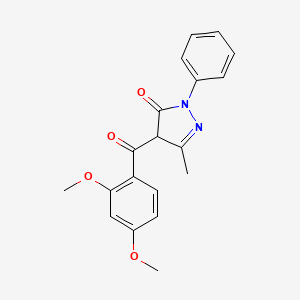
Methyl 3-benzamido-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-benzamido-5-phenylthiophene-2-carboxylate” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The “benzamido” and “phenyl” parts suggest the presence of a benzene ring, which is a six-membered ring with alternating double and single bonds .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure. Thiophene rings can participate in electrophilic substitution reactions . The amide and carboxylate groups could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature . Its solubility in water and other solvents would depend on the presence and position of polar groups .Mecanismo De Acción
The mechanism of action of methyl 3-benzamido-5-phenylthiophene-2-carboxylate is not well understood. However, it is believed to interact with the electron-rich molecules in the organic semiconductors, leading to the formation of charge carriers.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has shown low cytotoxicity in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using methyl 3-benzamido-5-phenylthiophene-2-carboxylate in lab experiments is its excellent charge-transporting properties, making it a promising candidate for use in organic electronic devices. However, one of the limitations of using this compound is its relatively high cost, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for research on methyl 3-benzamido-5-phenylthiophene-2-carboxylate. One of the potential areas of research is the development of new synthetic methods for this compound, which may lead to more cost-effective production. Another potential area of research is the investigation of its potential applications in other areas, such as organic photovoltaics and sensors. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
Methyl 3-benzamido-5-phenylthiophene-2-carboxylate can be synthesized using various methods. One of the commonly used methods is the reaction between 3-benzamido-5-phenylthiophene-2-carboxylic acid and methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
Methyl 3-benzamido-5-phenylthiophene-2-carboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of this compound is in the field of organic electronics. It has been shown to exhibit excellent charge-transporting properties, making it a promising candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
methyl 3-benzamido-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-23-19(22)17-15(20-18(21)14-10-6-3-7-11-14)12-16(24-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXKBQTVDHFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-[(4-Chlorophenyl)methyl]-11-methyl-13-{[3-(morpholin-4-yl)propyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2856406.png)
![N-(4-isopropylbenzyl)-2-(1-methyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2856407.png)


![5-Oxa-2-azaspiro[3.4]octan-7-ol hydrochloride](/img/structure/B2856411.png)
![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)

![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)

![1,3-Benzothiazol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2856420.png)



![1-[4-(Difluoromethoxy)phenyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2856426.png)